4-Hydroxy Fenofibric acid-d6
Description
Significance of Stable Isotope Labeled Compounds in Quantitative Bioanalysis and Mechanistic Studies
Stable isotope-labeled compounds are indispensable tools in modern biomedical research. symeres.comyoutube.com They are utilized to understand drug disposition and potential roles in target organ toxicities. acs.org The use of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) offers a non-radioactive, safe, and effective means to trace the metabolic fate of compounds. diagnosticsworldnews.com This technique is crucial for accurately measuring compound concentrations in biological samples, a process known as quantitative bioanalysis. symeres.com
In mechanistic studies, stable isotope labeling helps to elucidate complex metabolic pathways and reaction mechanisms. symeres.comacs.org For instance, the kinetic isotope effect, introduced by deuterium labeling, can be exploited to identify rate-limiting steps in a reaction. symeres.com This detailed understanding of a compound's behavior at the molecular level is vital for drug discovery and development. youtube.com
The combination of stable isotope labeling with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has significantly enhanced the ability to acquire and interpret data from absorption, distribution, metabolism, and excretion (ADME) studies. acs.org
Overview of Deuterated Analogs as Internal Standards in Mass Spectrometry
Deuterated analogs are a specific type of stable isotope-labeled compound where one or more hydrogen atoms are replaced by deuterium. acanthusresearch.com They are considered ideal internal standards for quantitative analysis using mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. acanthusresearch.comscispace.com An internal standard is a compound with a known concentration that is added to a sample to correct for variability during the analytical process. scispace.com
The key advantage of using a deuterated analog as an internal standard is that its chemical and physical properties are nearly identical to the unlabeled compound (analyte) being measured. acanthusresearch.comscioninstruments.com This close similarity ensures that the internal standard and the analyte behave in the same way during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.comwaters.com This co-elution and similar ionization efficiency help to compensate for matrix effects, which are interferences from other components in the sample, leading to more accurate and reproducible results. acanthusresearch.comlcms.cz
However, it is important to ensure the stability of the deuterium label, as exchange with protons from the solvent can occur under certain conditions. acanthusresearch.comwaters.com The position of the label on the molecule is also critical to ensure it is retained in the fragment of the molecule being analyzed by the mass spectrometer. acanthusresearch.com
Contextual Role of 4-Hydroxy Fenofibric acid-d6 as a Research Reference Standard
This compound is the deuterium-labeled version of 4-Hydroxy Fenofibric Acid. cymitquimica.com Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate (B1672516). nih.govmedchemexpress.com this compound serves as a research reference standard, particularly as an internal standard in bioanalytical methods for the quantification of fenofibric acid and its metabolites. axios-research.comsemanticscholar.org
In studies investigating the pharmacokinetics of fenofibrate, this compound is added to plasma samples to enable accurate measurement of the concentration of the active drug metabolite by LC-MS/MS. semanticscholar.org Its use as an internal standard allows for the precise quantification necessary for method development, validation, and quality control applications during drug development. axios-research.comsynzeal.com For example, in a study analyzing statin and fibrate use from archived plasma samples, fenofibric acid-d6 was used as an internal standard to ensure the accuracy of the measurements. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-(4-hydroxybenzoyl)phenoxy]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C17H16O5/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,18H,1-2H3,(H,20,21)/i1D3,2D3 |
InChI Key |
MZTKIKBXDMDCDY-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Derivatization
Strategies for Deuterium (B1214612) Incorporation in 4-Hydroxy Fenofibric Acid Synthesis
The introduction of deuterium into the fenofibric acid molecule is a targeted process designed to create a stable, non-exchangeable label. For 4-Hydroxy Fenofibric acid-d6, the six deuterium atoms are specifically located on the two methyl groups of the propanoic acid moiety.
The synthesis of fenofibric acid typically involves the reaction of 4-chloro-4'-hydroxybenzophenone (B194592) with acetone (B3395972) and chloroform (B151607) in the presence of a strong base like sodium hydroxide. chemicalbook.comgoogle.com This reaction, a haloform-type condensation, forms the 2-phenoxy-2-methylpropanoic acid structure.
To incorporate deuterium, this pathway is adapted by substituting a deuterated precursor. The most direct and efficient strategy is the use of deuterated acetone (acetone-d6) in place of standard acetone. google.com The reaction proceeds as follows: 4-chloro-4'-hydroxybenzophenone is reacted with acetone-d6 (B32918) and chloroform, catalyzed by sodium hydroxide. The use of acetone-d6 as the precursor ensures the direct incorporation of two trideuteriomethyl (-CD₃) groups at the desired position, resulting in the formation of 2-[4-(4-chlorobenzoyl)phenoxy]-2-(methyl-d3)propanoic-3,3,3-d3 acid. synzeal.com
Key Reaction Components for Deuteration:
| Precursor | Role in Synthesis | Isotopic Form |
|---|---|---|
| 4-chloro-4'-hydroxybenzophenone | The core backbone structure of the final molecule. | Unlabeled |
| Acetone | Provides the isobutyric acid moiety. | Acetone-d6 |
| Chloroform | Participates in the condensation reaction. | Unlabeled |
This bottom-up synthetic approach, where the deuterated building block is incorporated early in the reaction sequence, is generally preferred as it provides precise control over the location of the isotopic labels. nih.gov
Achieving high isotopic enrichment and preventing the loss of deuterium labels through back-exchange are paramount. Optimization strategies focus on controlling the reaction environment.
Solvent Choice : The reaction should be conducted in aprotic solvents to the extent possible, as protic solvents (containing O-H or N-H bonds) can be a source of protons that may exchange with the desired deuterons.
pH Control : Hydrogen-deuterium exchange is often catalyzed by acid or base. mdpi.com While the synthesis requires a basic catalyst, conditions are carefully controlled to favor the desired condensation reaction over potential back-exchange, which can strip deuterium from the intermediate species. The minimum exchange rate for many molecules is observed around pH 2.5, but the synthesis conditions are alkaline. mdpi.com Therefore, quenching the reaction with a D₂O-based acid can help preserve the deuterium labels during workup.
Temperature and Time : Reaction kinetics are managed to ensure the completion of the synthesis while minimizing the duration of exposure to conditions that might facilitate back-exchange. mdpi.com
Reagent Purity : All reagents, especially the deuterated precursor (acetone-d6), must be of high isotopic purity to ensure high enrichment in the final product.
Protocols are designed to minimize the loss of deuterons during analysis steps, a phenomenon known as back-exchange. nih.gov This involves optimizing quench conditions and using appropriate buffers to maintain the integrity of the labeled compound. nih.govresearchgate.net
Spectroscopic and Chromatographic Confirmation of Isotopic Purity
Following synthesis, the identity, purity, and isotopic enrichment of this compound must be rigorously confirmed using a combination of analytical techniques.
NMR spectroscopy is a definitive tool for confirming the precise location of deuterium atoms. In ¹H NMR (Proton NMR), the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal from the spectrum. iaea.org
For this compound, the most telling confirmation is the absence of the sharp singlet peak corresponding to the six protons of the gem-dimethyl group. In unlabeled fenofibric acid, this peak typically appears around δ 1.60-1.70 ppm. chemicalbook.comresearchgate.net The disappearance of this signal in the ¹H NMR spectrum of the synthesized product is primary evidence of successful deuteration at the target site. The remaining aromatic proton signals should remain unchanged.
¹H NMR Signal Comparison:
| Compound | Key Signal | Chemical Shift (ppm) | Expected Observation in d6 Analog |
|---|---|---|---|
| Fenofibric Acid | gem-dimethyl protons (-C(CH₃)₂) | ~1.60 | Signal is absent |
| Fenofibric Acid | Aromatic protons | ~6.9-7.8 | Signals remain present |
¹³C NMR can also be used, where carbons bonded to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and longer relaxation times.
Mass spectrometry is essential for confirming the mass shift due to deuterium incorporation and for assessing the isotopic purity of the compound. The molecular weight of this compound is expected to be 6 mass units higher than its unlabeled counterpart.
In tandem mass spectrometry (MS/MS), specific parent-to-product ion transitions are monitored. This technique provides high selectivity and sensitivity for quantification. For this compound, the observed mass transitions confirm both the integrity of the molecule and the presence of the deuterium label. researchgate.net
Mass Spectrometry (MS/MS) Transitions:
| Analyte | Parent Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Fenofibric Acid | 317.1 | 230.9 |
The parent ion for the d6-labeled compound is approximately 6 amu higher, confirming the incorporation of six deuterium atoms. researchgate.net The fragmentation pattern, which leads to a common product ion, is characteristic of the fenofibric acid core structure.
Quality Control and Characterization of Reference Materials
As a reference material, this compound must meet stringent quality control standards to ensure its suitability for use in regulated analytical testing. sigmaaldrich.com
Chemical Purity : The chemical purity is typically determined using High-Performance Liquid Chromatography (HPLC) with UV or MS detection. The purity of reference standards is often required to be greater than 95%. lgcstandards.com
Identity Confirmation : The identity of the compound is unequivocally confirmed using a combination of NMR and MS, as detailed in the previous sections.
Isotopic Enrichment : Mass spectrometry is used to determine the percentage of the d6 species relative to other isotopic variants (d0 to d5). High isotopic enrichment is crucial to prevent signal interference from the unlabeled analyte.
Certified Value : For use as a Certified Reference Material (CRM), the concentration of the standard in a solution is precisely determined and documented, often with traceability to national metrology institutes like NIST.
Stability : The long-term and short-term stability of the material under specified storage conditions (e.g., -20°C) is evaluated to ensure its integrity over time. lgcstandards.com
These quality control measures guarantee that the this compound reference material is accurate, reliable, and fit for its intended purpose as an internal standard in demanding analytical applications.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fenofibric Acid |
| 4-chloro-4'-hydroxybenzophenone |
| Acetone |
| Acetone-d6 |
| Chloroform |
| Sodium Hydroxide |
Advanced Bioanalytical Methodological Frameworks Utilizing 4 Hydroxy Fenofibric Acid D6
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), in biological matrices is commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). akjournals.com This technique offers high sensitivity and selectivity, which is crucial for pharmacokinetic and bioequivalence studies. akjournals.comnih.gov In these analytical methods, a stable isotope-labeled internal standard is essential for accurate and precise quantification. 4-Hydroxy Fenofibric acid-d6 (Fenofibric acid-d6) serves as an ideal internal standard for the determination of fenofibric acid due to its similar chemical and physical properties to the analyte, while having a distinct mass-to-charge ratio. researchgate.netresearchgate.net The development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
The chromatographic separation of fenofibric acid and its deuterated internal standard is predominantly performed using reversed-phase high-performance liquid chromatography (RP-HPLC). The most common stationary phase chemistry employed for this analysis is C18 (octadecylsilane). nih.govresearchgate.netnih.govnih.gov C18 columns provide the necessary hydrophobicity to retain the moderately nonpolar fenofibric acid molecule, allowing for effective separation from endogenous plasma components. researchgate.netnih.gov
Several types of C18 columns have been successfully utilized, including Acquity UPLC BEH C18, Discovery C18, and XBridge C18. nih.govresearchgate.netnih.govresearchgate.net The selection of a specific C18 column depends on the desired particle size, column dimensions, and the specific requirements of the ultra-performance liquid chromatography (UPLC) or HPLC system being used. nih.govnih.gov For instance, UPLC systems often use columns with smaller particle sizes (e.g., 1.7 µm) to achieve higher resolution and shorter run times. nih.gov The choice of stationary phase is critical for achieving good peak shape, resolution, and reproducibility.
Table 1: Examples of Stationary Phases Used in Fenofibric Acid Analysis
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) |
|---|---|---|---|
| Acquity UPLC BEH C18 | C18 | 50 x 2.1 | 1.7 |
| Discovery C18 | C18 | 50 x 2.1 | 5 |
| XBridge C18 | C18 | 50 x 2.1 | 3.5 |
| Phenomenex Kinetex C18 | C18 | 50 x 2.1 | 2.6 |
| Symmetry Shield RP18 | RP18 | 150 x 4.6 | 5 |
This table is interactive and can be sorted by column headers.
The mobile phase composition is a critical parameter that influences the retention and elution of fenofibric acid and its deuterated analog. A typical mobile phase for reversed-phase chromatography consists of an aqueous component and an organic solvent. shimadzu.com For the analysis of fenofibric acid, the most commonly used organic solvents are acetonitrile and methanol. nih.govresearchgate.net
The aqueous component is often acidified to suppress the ionization of the carboxylic acid group of fenofibric acid, which improves retention on the reversed-phase column and enhances peak shape. akjournals.com Formic acid is a common additive for this purpose, typically at a concentration of 0.1% to 0.2%. akjournals.comresearchgate.netnih.gov Alternatively, volatile buffers such as ammonium acetate can be used, which are compatible with mass spectrometry. nih.govresearchgate.net
Both isocratic and gradient elution strategies have been employed. Isocratic elution, where the mobile phase composition remains constant throughout the run, offers simplicity and robustness. nih.govnih.gov For example, a mobile phase of methanol-water-formic acid (75:25:0.25, v/v/v) has been used for isocratic separation. nih.gov Gradient elution, where the proportion of the organic solvent is increased during the analysis, can be used to shorten run times and improve the separation of analytes with different polarities. nih.gov
Table 2: Examples of Mobile Phase Compositions for Fenofibric Acid Analysis
| Organic Phase | Aqueous Phase | Elution Mode |
|---|---|---|
| Acetonitrile | 0.2% Formic Acid Solution | Isocratic (65:35, v/v) |
| Methanol | Water with 0.1% Formic Acid | Isocratic (65:35, v/v/v) |
| Methanol | Water with Formic Acid | Isocratic (75:25:0.25, v/v/v) |
| Acetonitrile | 0.1% Formic Acid | Isocratic (58:42, v/v) |
| Acetonitrile | 10mM Ammonium Acetate Buffer | Isocratic (80:20) |
This table is interactive and can be sorted by column headers.
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of fenofibric acid and its deuterated standard. nih.gov For acidic molecules like fenofibric acid, ESI is typically performed in the negative ion mode, which facilitates the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion. akjournals.comresearchgate.netnih.gov
Optimization of ESI source parameters is crucial for maximizing the signal intensity and achieving the desired sensitivity. chromatographyonline.comspectroscopyonline.com Key parameters that are typically optimized include:
Capillary Voltage: This voltage is applied to the ESI needle and influences the efficiency of droplet formation and ionization. chromatographyonline.com
Nebulizer and Drying Gas Flow Rates: These gases (usually nitrogen) aid in desolvation of the droplets. Their flow rates need to be optimized to ensure efficient solvent evaporation without compromising ion stability. spectroscopyonline.comchromatographyonline.com
Drying Gas Temperature: The temperature of the drying gas affects the rate of solvent evaporation. spectroscopyonline.com
A systematic approach, such as design of experiments (DoE), can be employed for a comprehensive optimization of these parameters. chromatographyonline.comspectroscopyonline.com The goal is to find a robust set of conditions that provide stable and maximal ion signals for both the analyte and the deuterated internal standard. chromatographyonline.com
Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) is used for selective and sensitive detection. nih.gov In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process significantly enhances the signal-to-noise ratio by filtering out background interferences.
For this compound (Fenofibric acid-d6), the precursor ion is the deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) of this precursor ion is higher than that of the non-deuterated fenofibric acid due to the presence of deuterium (B1214612) atoms. The selection of specific and intense MRM transitions is a key step in method development.
Several MRM transitions for Fenofibric acid-d6 have been reported in the literature. The precursor ion is typically observed around m/z 323, and a common product ion is found at m/z 231. researchgate.netresearchgate.netresearchgate.net The slight variations in the reported m/z values can be attributed to differences in instrumentation and calibration.
Table 3: Reported MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|
| 322.9 | 230.8 | Negative |
| 322.47 | 230.96 | Negative |
This table is interactive and can be sorted by column headers.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound (Fenofibric acid-d6) |
| Fenofibric acid |
| Fenofibrate |
| Acetonitrile |
| Methanol |
| Formic acid |
Mass Spectrometric Detection Parameters for Deuterated Analogs
High-Resolution Accurate Mass (HRAM) Spectrometry Applications
High-Resolution Accurate Mass (HRAM) spectrometry, often coupled with liquid chromatography (LC), represents a powerful analytical tool in bioanalysis for its ability to provide high selectivity and sensitivity. In the context of analyzing fenofibric acid, the active metabolite of fenofibrate, HRAM instrumentation offers significant advantages. The use of this compound as an internal standard is critical in these applications.
HRAM instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can differentiate between molecules with very similar nominal masses due to their high resolving power. This is particularly useful in complex biological matrices where endogenous compounds might interfere with the analyte of interest. When quantifying fenofibric acid, HRAM allows for the extraction of a highly specific mass-to-charge ratio (m/z) for both the analyte and the this compound internal standard, thereby minimizing interferences.
For instance, in a typical LC-MS/MS method, specific ion transitions are monitored in multiple reaction monitoring (MRM) mode. For fenofibric acid, a negative mass transition might be m/z 317.1 → 230.9, while for this compound, the transition would be m/z 322.9 → 230.8 researchgate.net. HRAM provides an additional layer of confidence by ensuring that the detected mass is accurate to within a few parts per million (ppm) of its theoretical mass, confirming the identity of the compound and improving quantitative accuracy. This high mass accuracy reduces the likelihood of false positives and ensures reliable data in preclinical studies.
Role of this compound as a Stable Isotope Internal Standard (SIIS)
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for achieving accurate and precise results. nih.govbiopharmaservices.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. biopharmaservices.comnih.govnih.gov this compound is the deuterium-labeled analogue of fenofibric acid and serves as an excellent Stable Isotope Internal Standard (SIIS) for the quantification of this analyte in biological samples. researchgate.netmedchemexpress.comresearchgate.net
The fundamental principle of using a SIIS is that it shares nearly identical physicochemical properties with the analyte. nih.govfda.gov Because this compound is structurally and chemically similar to fenofibric acid, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. nih.gov It is added at a known, constant concentration to all calibration standards, quality control samples, and study samples at an early stage of the sample preparation process. biopharmaservices.com By measuring the ratio of the analyte's response to the internal standard's response, the method can compensate for various sources of error that may occur during the analytical procedure. nih.govbiopharmaservices.com The use of a SIL-IS like this compound is considered the gold standard in quantitative LC-MS bioanalysis for its ability to improve data reliability and reproducibility. nih.govscispace.com
Mitigation of Matrix Effects in Complex Biological Samples
Matrix effects are a significant challenge in LC-MS bioanalysis, occurring when co-eluting endogenous components in a biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.com These effects are a primary cause of variability and can compromise the integrity of study data.
The use of this compound is a highly effective strategy for mitigating matrix effects. chromatographyonline.com Since the SIIS co-elutes with the analyte and has nearly identical ionization efficiency, it is affected by matrix interferences in the same way as the analyte. nih.govscispace.com Therefore, any suppression or enhancement of the analyte's signal is mirrored by a proportional change in the internal standard's signal. By calculating the peak area ratio of the analyte to the SIIS, the variability caused by matrix effects is effectively canceled out. This normalization ensures that the quantitative results remain accurate and reliable, even in the presence of significant matrix interference. While other strategies like sample dilution or extensive sample cleanup can help reduce matrix effects, the use of a SIIS is recognized as the most robust method for their correction. chromatographyonline.comnih.gov
Normalization of Sample Preparation and Instrumental Variability
Bioanalytical methods involve multiple steps, including sample aliquoting, extraction, evaporation, and reconstitution, each of which can introduce variability. biopharmaservices.com Furthermore, instrumental performance, such as injection volume precision and mass spectrometer sensitivity, can fluctuate during an analytical run. biopharmaservices.com
This compound plays a critical role in normalizing these sources of variability. By adding the SIIS at the beginning of the sample preparation workflow, it experiences the same potential for loss or variation as the analyte throughout the entire process. biopharmaservices.com For example, if there is incomplete recovery during a liquid-liquid or solid-phase extraction step, both the analyte and the SIIS will be affected to a similar degree. Similarly, any drift in instrument response or inconsistency in injection volume will impact both compounds proportionally. The ratio of the analyte response to the IS response remains constant, correcting for these variations and leading to improved precision and accuracy of the final concentration measurement.
Assessment of Internal Standard Variability (ISV)
While a SIIS is used to correct for variability, it is also important to monitor the consistency of the internal standard's response across an analytical batch. nih.gov Significant Internal Standard Variability (ISV) can indicate underlying issues with the analytical method or sample integrity. nih.govbiopharmaservices.comfda.gov Regulatory bodies suggest monitoring IS responses to ensure data quality. fda.gov
Method Validation Parameters and Regulatory Compliance in Preclinical Bioanalysis
For bioanalytical methods to be used in preclinical studies that support regulatory submissions, they must undergo rigorous validation to demonstrate their reliability. nih.govresearchgate.net Method validation ensures that the procedure is suitable for its intended purpose, providing accurate and reproducible data. Key validation parameters include selectivity, accuracy, precision, linearity, range, stability, and the limit of quantification. nih.govnih.gov Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), provide a framework for conducting these validation studies. The use of a robust internal standard like this compound is integral to meeting the stringent acceptance criteria for these parameters. researchgate.net
Linearity and Calibration Range Determination
Linearity demonstrates the relationship between the concentration of the analyte and the analytical response over a specified range. A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard, this compound. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte.
The acceptance criterion for a calibration curve typically requires a correlation coefficient (r²) of 0.98 or better. researchgate.netomicsonline.org Additionally, the back-calculated concentrations of the standards should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ). researchgate.netomicsonline.org The calibration range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). Bioanalytical methods developed for fenofibric acid using a deuterated internal standard have demonstrated linearity across wide concentration ranges suitable for preclinical pharmacokinetic studies.
Below is a table summarizing calibration ranges from various validated methods for fenofibric acid.
| LLOQ (µg/mL) | ULOQ (µg/mL) | Weighting Factor | Correlation Coefficient (r²) |
| 0.100 | 20.012 | 1/x² | >0.98 |
| 0.05 | 7.129 | Not specified | Not specified |
| 0.150 | 20.383 | Not specified | Not specified |
| 0.100 | 10.000 | Not specified | ≥0.9993 |
| 0.095 | 19.924 | 1/X | >0.98 |
This table is generated based on data from multiple sources. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov
Accuracy and Precision Assessment
The reliability of bioanalytical methods hinges on their accuracy and precision, which are rigorously evaluated during method validation. For the quantification of fenofibric acid, the active metabolite of fenofibrate, using this compound as an internal standard (IS), these parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels. Typically, this includes the lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
Precision, which measures the degree of scatter between a series of measurements, is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Accuracy refers to the closeness of the mean test results to the true concentration and is expressed as the percentage of the nominal value or relative error (%RE). Validation protocols typically assess both intra-day (repeatability) and inter-day (intermediate precision) accuracy and precision.
In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the intra- and inter-run imprecision for fenofibric acid assay at four concentration levels was reported to be below 2.5%, with inaccuracy falling within ±2.8% researchgate.net. Another study developing a UHPLC-MS/MS method found intra-day precision (%CV) to be less than 2.7% and inter-day precision to be under 2.5%, with accuracy (%RE) ranging from -4.5% to 6.9% akjournals.com. Similarly, a UPLC-MS/MS method for determining fenofibric acid in rat plasma demonstrated intra- and inter-day precision (%CV) of less than 11.3% and accuracy within ±4.3% nih.govresearchgate.net.
Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), generally require the %CV to be within ±15% for all QC levels (except LLOQ, which can be ±20%) and the mean accuracy to be between 85% and 115% (80% to 120% for LLOQ) fda.gov. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving such high levels of accuracy and precision, as it effectively compensates for variability during sample processing and instrumental analysis.
| Method | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
|---|---|---|---|---|---|---|
| UHPLC-MS/MS | Low QC | < 2.7% | < 2.5% | -4.5% to 6.9% | -4.5% to 6.9% | akjournals.com |
| Medium QC | < 2.7% | < 2.5% | ||||
| High QC | < 2.7% | < 2.5% | ||||
| UPLC-MS/MS | Low QC | < 11.3% | < 11.3% | within ±4.3% | within ±4.3% | nih.gov |
| Medium QC | < 11.3% | < 11.3% | ||||
| High QC | < 11.3% | < 11.3% | ||||
| LC-MS/MS | LLOQ QC | 2.69% to 10.84% | 7.88% | 97.00% to 110.50% | 102.17% | researchgate.net |
| Low QC | 0.51% to 6.81% | 0.96% to 4.80% | 95.56% to 99.56% | 97.14% to 98.41% | ||
| Medium QC | ||||||
| High QC |
Selectivity and Specificity Considerations
Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or concomitant medications nih.gov. In the context of LC-MS/MS analysis, the use of a stable isotope-labeled internal standard such as this compound provides exceptional selectivity and specificity.
The high specificity of tandem mass spectrometry is achieved through the process of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (parent ion) for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (daughter ion) is monitored in the third quadrupole. For fenofibric acid, the negative mass transition m/z 317.1 → 230.9 is commonly used, while for the deuterated internal standard (fenofibric acid-d6), the transition is m/z 322.9 → 230.8 researchgate.net.
The likelihood of an endogenous substance having the same retention time, the same precursor ion mass, and generating the same product ion mass is extremely low, thus minimizing interferences. Validation of selectivity involves analyzing blank matrix samples (e.g., plasma) from multiple sources to investigate for interfering peaks at the retention time of the analyte and the internal standard akjournals.comakjournals.com. The absence of significant peaks in these blank samples demonstrates the method's selectivity akjournals.com. The co-eluting, chemically identical nature of this compound with the native analyte ensures that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the internal standard proportionally, further enhancing the reliability and specificity of the quantification semanticscholar.orgbataviabiosciences.com.
Recovery and Extraction Efficiency
Recovery is a measure of the extraction efficiency of an analytical method, defined as the response of an analyte extracted from a biological matrix compared to the response of a pure standard solution of the same concentration. Consistent and reproducible recovery is more critical than achieving 100% recovery. The use of this compound as an internal standard is vital for correcting for any variability in the extraction process or for low recovery.
Extraction of fenofibric acid from biological matrices like plasma is commonly performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) nih.govnih.govnih.gov. In one validated method, the analytical recoveries for fenofibric acid were between 73.8% and 75.4%, while the recovery for the d6-internal standard was 85.9% researchgate.net. Another UPLC-MS/MS method reported recoveries ranging from 94.9% to 105.2% for fenofibric acid nih.govresearchgate.net. An automated SPE method demonstrated an absolute recovery of close to 100% for fenofibric acid nih.govresearchgate.net.
The key is that the recovery of the analyte and the internal standard should be consistent across the calibration range. Because this compound is structurally almost identical to the analyte, its extraction efficiency is expected to be very similar. This similarity ensures that the ratio of the analyte peak area to the internal standard peak area remains constant, even if the absolute recovery varies between samples, thereby ensuring accurate quantification.
| Method | Analyte | Recovery (%) | Reference |
|---|---|---|---|
| LC-MS/MS | Fenofibric acid | 73.8% - 75.4% | researchgate.net |
| Fenofibric acid-d6 (IS) | 85.9% | ||
| UPLC-MS/MS | Fenofibric acid | 94.9% - 105.2% | nih.gov |
| UHPLC-MS/MS | Fenofibric acid | 86.2% - 88.2% | akjournals.com |
| Automated SPE-HPLC | Fenofibric acid | ~100% | nih.gov |
| HPLC-UV | Fenofibric acid | 79.8% |
Stability Evaluation in Biological Matrices
Assessing the stability of an analyte in a given biological matrix is a critical component of bioanalytical method validation. It ensures that the measured concentration accurately reflects the true concentration in the sample at the time of collection. Stability studies for fenofibric acid, with this compound as the internal standard, are conducted to evaluate its integrity under various conditions that mimic sample handling and storage.
These evaluations typically include:
Freeze-Thaw Stability: This assesses the analyte's stability after being subjected to multiple cycles of freezing and thawing, which can occur during sample retrieval and analysis.
Short-Term (Bench-Top) Stability: This determines the stability of the analyte in the matrix at room temperature for a period that simulates the time samples might spend on a lab bench during processing.
Long-Term Stability: This evaluates the stability of the analyte when stored frozen (e.g., at -70°C) for an extended period, covering the time from sample collection to final analysis.
Autosampler Stability: This tests the stability of the processed samples in the autosampler vial for the expected duration of an analytical run.
For instance, one study demonstrated the stability of fenofibric acid in human plasma at room temperature for 6.0 hours, in an autosampler at 15°C for 24 hours, at -70°C for 74 days, and through three freeze-thaw cycles akjournals.com. The use of a stable isotope-labeled internal standard like this compound is advantageous because any potential degradation of the analyte would likely be mirrored by the internal standard, thus preserving the accuracy of the measurement. However, the goal is to establish conditions where both analyte and IS remain stable.
Alternative Analytical Platforms for this compound Quantification (e.g., GC-MS for specific applications)
While LC-MS/MS is the predominant technique for the quantification of fenofibric acid in biological matrices due to its high sensitivity, specificity, and direct compatibility with aqueous samples, alternative platforms exist. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool that can also be used, although it presents specific challenges for compounds like fenofibric acid.
Fenofibric acid is a non-volatile, polar, carboxylic acid. These properties make it unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable. Therefore, a chemical derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ether derivative. This process adds complexity and potential variability to the sample preparation workflow.
Despite this requirement, GC-MS can offer very high chromatographic resolution and is a well-established technique in many laboratories. For specific applications where LC-MS/MS is not available or when orthogonal confirmation of results is needed, a GC-MS method could be developed. The mass spectrometer would provide the high selectivity needed for quantification in a complex matrix, and the use of this compound as an internal standard would be essential to correct for inefficiencies and variability in the derivatization and extraction steps. Other reported methods for fenofibrate determination include voltammetry, polarography, and derivative spectrophotometry, though these generally lack the specificity and sensitivity required for bioanalysis in complex matrices compared to mass spectrometric methods researchgate.netscirp.org.
Applications in Preclinical Drug Metabolism Research
Quantification of 4-Hydroxy Fenofibric Acid and Related Metabolites in In Vitro Systems
The use of 4-Hydroxy Fenofibric acid-d6 as an internal standard is fundamental to the precise quantification of 4-Hydroxy Fenofibric Acid and its related metabolites in various in vitro experimental setups. Its stable isotope label ensures that it mimics the behavior of the unlabeled analyte during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based methods, thereby correcting for matrix effects and variations in instrument response.
Hepatic microsomes and cytosol are subcellular fractions rich in drug-metabolizing enzymes and are extensively used to investigate the metabolic pathways of new chemical entities. In studies involving fenofibric acid, these systems are employed to identify the enzymes responsible for its biotransformation.
Research has shown that the reduction of fenofibric acid is a significant metabolic pathway. Studies utilizing human liver cytosol have demonstrated that this subcellular fraction is the predominant site for the reduction of fenofibric acid. synzeal.com In contrast, liver microsomes exhibit a lower capacity for this reduction and a lower affinity for the drug. synzeal.com The use of a deuterated internal standard, such as this compound, in such incubation studies allows for the accurate determination of the formation rates of reduced metabolites, providing crucial data for understanding the metabolic profile of fenofibric acid.
Table 1: Subcellular Localization of Fenofibric Acid Reduction in Human Liver
| Subcellular Fraction | Relative Reductive Activity | Affinity (Km) |
| Cytosol | Predominant | High |
| Microsomes | Lower | Low (> 1000 μM) |
This table summarizes the findings on the primary site of fenofibric acid reduction in human liver fractions.
To pinpoint the specific enzymes involved in the metabolism of fenofibric acid, researchers utilize recombinant enzyme systems. These systems express a single, purified enzyme, allowing for the unambiguous assessment of its catalytic activity towards a substrate.
Studies with recombinant human UDP-glucuronosyltransferases (UGTs) have been instrumental in characterizing the glucuronidation of fenofibric acid. nih.gov By incubating fenofibric acid with a panel of recombinant UGTs, it has been demonstrated that multiple UGT isoforms, including UGT1A3, UGT1A6, UGT1A9, and UGT2B7, are capable of forming fenofibric acid glucuronide. nih.gov In these assays, a deuterated internal standard is essential for the accurate quantification of the glucuronide conjugate formed, enabling the determination of the kinetic parameters for each enzyme. nih.gov
Similarly, the carbonyl reducing enzymes responsible for the formation of reduced fenofibric acid have been identified using recombinant enzymes. synzeal.com Among nine carbonyl-reducing enzymes tested, Carbonyl Reductase 1 (CBR1) was found to exhibit the highest activity for the reduction of fenofibric acid. synzeal.com Other enzymes, such as AKR1C1, AKR1C2, AKR1C3, and AKR1B1, also showed activity but are considered to play a minor role. synzeal.com The use of a deuterated internal standard in these experiments is critical for obtaining reliable quantitative data on the formation of the reduced metabolite.
Table 2: Recombinant Human Enzymes Involved in Fenofibric Acid Metabolism
| Enzyme Family | Specific Enzyme | Metabolic Reaction | Role |
| UDP-Glucuronosyltransferases (UGTs) | UGT1A3, UGT1A6, UGT1A9, UGT2B7 | Glucuronidation | Major |
| Carbonyl Reducing Enzymes (CREs) | CBR1 | Carbonyl Reduction | Major |
| AKR1C1, AKR1C2, AKR1C3, AKR1B1 | Carbonyl Reduction | Minor |
This table outlines the key recombinant human enzymes identified in the metabolism of fenofibric acid.
This information is vital for predicting the in vivo metabolic clearance of the drug and for assessing the potential for drug-drug interactions. For instance, understanding which UGT enzymes are primarily responsible for fenofibric acid glucuronidation allows for the prediction of interactions with other drugs that are substrates or inhibitors of the same enzymes.
Quantification in Preclinical Animal Models for Metabolic Profiling
Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism system. The use of deuterated internal standards like this compound is critical for accurate metabolic profiling in these in vivo studies.
Studies in preclinical species, such as rats, have been conducted to investigate the in vivo metabolic fate of fenofibrate (B1672516). nih.govnih.gov After oral administration, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid. cardiologyres.org Fenofibric acid then undergoes further metabolism, including carbonyl reduction and glucuronidation, before being excreted.
The use of a deuterated internal standard in the analysis of plasma, urine, and feces samples from these animals allows for the accurate quantification of fenofibric acid and its major metabolites. This enables researchers to determine the pharmacokinetic parameters of the parent drug and its metabolites, such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Table 3: Key Pharmacokinetic Parameters of Fenofibric Acid in Rats
| Parameter | Value |
| Cmax | Variable depending on formulation and dose |
| Tmax | Approximately 2-8 hours |
| Elimination Half-life | Approximately 20 hours |
This table presents typical pharmacokinetic parameters of fenofibric acid observed in rat studies.
Deuterated compounds can also be used as tracers to investigate and compare metabolic pathways between different species or between different physiological or pathological states. By administering a mixture of labeled and unlabeled drug, researchers can track the metabolic fate of the compound with high precision.
While specific studies employing this compound as a tracer for comparative metabolism were not identified in the search results, the principle of using stable isotope-labeled compounds for such studies is well-established. These studies can reveal species-specific differences in metabolism, which is critical for extrapolating preclinical animal data to humans. For example, the relative importance of different metabolic pathways, such as glucuronidation versus carbonyl reduction, can vary significantly between species. Understanding these differences is crucial for selecting the most appropriate animal model for preclinical safety and efficacy studies.
: Isotope Effects in Biotransformation Reactions
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern preclinical drug metabolism and pharmacokinetic (DMPK) studies. simsonpharma.com Beyond their common application as internal standards for quantitative analysis in mass spectrometry, these deuterated molecules serve as powerful tools for investigating the mechanisms of biotransformation reactions. clearsynth.compharmaffiliates.com The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can significantly alter the rate of chemical reactions where a carbon-hydrogen bond is cleaved, a phenomenon known as the kinetic isotope effect (KIE). taylorandfrancis.com This effect provides invaluable insights into the rate-limiting steps and enzymatic processes governing a drug's metabolic fate.
The core principle of the KIE lies in the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. portico.org Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and thus a lower zero-point energy, making it stronger and requiring more energy to break. taylorandfrancis.comportico.org Consequently, if the cleavage of this bond is a rate-determining step in a metabolic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. portico.org
Primary and Secondary Isotope Effects on Enzyme Activity
The kinetic isotope effect is categorized as either primary or secondary, depending on the position of the isotopic label relative to the site of bond cleavage in the rate-determining step of a reaction. nih.gov
Primary Kinetic Isotope Effect (KIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken during the rate-limiting step of the reaction. portico.org In the context of drug metabolism, this is most often seen in oxidation reactions catalyzed by enzymes like the Cytochrome P450 (CYP) superfamily, which frequently involve C-H bond cleavage. nih.gov The presence of a significant primary deuterium KIE, typically expressed as a ratio of the rates (kH/kD) greater than 2, is strong evidence that hydrogen abstraction is a critical, rate-limiting component of the enzymatic reaction. portico.orgnih.gov
For a hypothetical metabolic pathway involving the hydroxylation of fenofibric acid to 4-Hydroxy Fenofibric acid, if the deuterium atoms in a deuterated analog are placed at the site of hydroxylation, a significant primary KIE would be expected if C-H bond breaking is the slowest step.
Illustrative Kinetic Data for a Hypothetical Metabolic Reaction
| Compound | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) | KIE (kH/kD) on CLint |
|---|---|---|---|---|
| Fenofibric Acid (h6) | 100 | 25 | 4.0 | 4.0 |
| Fenofibric Acid (d6) | 25 | 25 | 1.0 |
This table presents hypothetical data to illustrate a primary kinetic isotope effect where deuteration at the metabolic site leads to a four-fold decrease in the rate of intrinsic clearance.
Secondary Kinetic Isotope Effect (KIE): A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond-breaking or bond-making in the rate-determining step. nih.gov Instead, the deuterium is located at a position adjacent to the reaction center. These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. nih.gov They arise from changes in the vibrational environment of the C-D bond as the reaction proceeds, often due to a change in the hybridization state of the carbon atom at the reaction center (e.g., from sp3 to sp2 or vice versa). nih.gov Inverse secondary KIEs (kH/kD < 1) can occur when the transition state has a higher bond order to the isotopic position than the ground state. nih.gov
Implications for Mechanistic Elucidation of Drug Metabolism
The measurement of KIEs is a powerful technique used by medicinal chemists and enzymologists to probe and understand the mechanisms of drug metabolism. nih.govnih.gov The magnitude of the observed KIE provides critical information about the transition state of a reaction and helps identify which steps in a complex metabolic cascade are the slowest.
Identifying Rate-Limiting Steps: The primary application of KIE studies in drug metabolism is to determine if C-H bond cleavage is the rate-limiting step of an enzymatic reaction. nih.gov
A large KIE (kH/kD > 2) strongly suggests that the breaking of the C-H bond is the slowest step in the metabolic pathway. nih.gov This is often the case in many P450-mediated hydroxylation reactions. nih.gov
Interpretation of Kinetic Isotope Effect Values in Mechanistic Studies
| Observed KIE (kH/kD) | Interpretation | Implication for Metabolism of this compound |
|---|---|---|
| ~ 1 | C-H bond cleavage is not the rate-determining step. Another step (e.g., product release) is slower. | The hydroxylation step is rapid relative to other steps in the enzymatic cycle. |
| 2 - 7 | C-H bond cleavage is at least partially rate-limiting (classical primary KIE). | The breaking of the C-H bond on the aromatic ring is a key, slow step in the formation of the hydroxylated metabolite. |
| > 7 | Significant primary KIE, may suggest quantum tunneling of hydrogen. | C-H bond cleavage is the definitive rate-limiting step, potentially involving quantum mechanical effects. |
This table summarizes how different KIE values are used to interpret the rate-limiting steps in an enzymatic reaction.
Applications in Preclinical Pharmacokinetic Investigations
Determination of Pharmacokinetic Parameters in Animal Models
Preclinical studies in various animal species, including rats, dogs, and pigs, are crucial for characterizing the pharmacokinetic profile of new drug candidates. nih.govucc.ie 4-Hydroxy Fenofibric acid-d6 is employed in sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify fenofibric acid concentrations in plasma and tissue samples. nih.gov This enables the precise determination of key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Understanding the absorption and distribution of a drug is a primary goal of preclinical research. Studies in rats have shown that after oral administration, fenofibrate (B1672516) is absorbed from the gastrointestinal tract and rapidly hydrolyzed to its active form, fenofibric acid. omicsonline.org The absolute oral bioavailability of fenofibric acid in rats has been reported to be 40.0%. nih.gov
Distribution studies in rats using radiolabeled fenofibrate have revealed that the highest concentrations of the drug and its metabolites are found in the organs responsible for absorption and elimination, namely the gut, liver, and kidneys. nih.gov These studies are vital for identifying potential sites of drug accumulation and understanding the compound's journey through the body. The use of this compound as an internal standard ensures that the measurements of the non-labeled drug in these various tissues are accurate.
Clearance refers to the rate at which a drug is removed from the body. In preclinical species, fenofibric acid is cleared through metabolic processes, primarily in the liver. nih.gov One of the key metabolic pathways is the reduction of the carbonyl group on fenofibric acid to form a benzhydrol metabolite, referred to as reduced fenofibric acid. nih.govnih.gov Studies have identified that the primary enzyme responsible for this reduction in the human liver cytosol is carbonyl reductase 1 (CBR1). nih.gov
Additionally, fenofibric acid can inhibit certain cytochrome P450 enzymes, such as CYP2C6 and CYP3A1/2 in rats, which can affect the clearance of other co-administered drugs. nih.gov Understanding these clearance mechanisms in animal models helps predict potential drug-drug interactions in humans.
Table 1: Comparative Pharmacokinetic Parameters of Fenofibric Acid in Rats Following Oral Administration of Different Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| JW322 (20 mg/kg) | Data not specified | Data not specified | Data not specified | 272.8 |
| Fenofibrate (20 mg/kg) | Data not specified | Data not specified | Data not specified | 100 |
This table is based on a study comparing a new formulation (JW322) to standard fenofibrate in rats. The significant increase in relative bioavailability highlights the importance of formulation on drug absorption. nih.gov
The primary elimination pathway for fenofibric acid in most species is through metabolism followed by excretion in the urine and feces. nih.govnih.gov The main metabolite found in urine is the glucuronide conjugate of fenofibric acid. drugbank.com A smaller portion is eliminated as reduced fenofibric acid, also conjugated with glucuronic acid. drugbank.com There are notable species differences in elimination; for instance, dogs excrete a much larger proportion of the dose in the feces compared to rats or guinea pigs. nih.gov While specific studies on the elimination pathways of this compound are not detailed, it is expected to follow the same metabolic and excretory routes as its non-deuterated counterpart, which is a fundamental assumption for its use as an internal standard.
Table 2: Excretion of Fenofibrate Metabolites in Different Preclinical Species (% of Dose in 5 Days)
| Species | Urine (%) | Feces (%) |
| Rat | 11 - 51 | Data varies |
| Guinea Pig | 53 | 34 |
| Dog | 9 | 81 |
This table illustrates the significant species-dependent differences in the elimination routes of fenofibrate metabolites. nih.gov
Bioequivalence and Bioavailability Studies in Preclinical Development
Bioequivalence studies are essential to compare the rate and extent of absorption of different formulations of the same drug. This compound is a key component in the analytical methods used to conduct these studies in animal models, ensuring that comparisons are precise.
Different formulations of a drug can lead to significant differences in its bioavailability. Preclinical studies in beagle dogs, for example, have been used to compare novel controlled-release pellets of fenofibric acid with commercially available products. nih.gov Such studies have demonstrated that new formulations can achieve bioequivalence or even enhanced bioavailability compared to existing ones. nih.gov For instance, a fenofibric acid-loaded pellet was found to be bioequivalent to a choline (B1196258) fenofibrate commercial product in beagle dogs. nih.gov These comparisons rely on the accurate measurement of plasma concentrations of fenofibric acid, a task made reliable through the use of deuterated internal standards.
Excipients, the inactive ingredients in a drug formulation, can have a significant impact on the solubility and absorption of the active pharmaceutical ingredient. frontiersin.orgstrath.ac.uk For poorly water-soluble drugs like fenofibrate, excipients play a crucial role. frontiersin.org Preclinical studies investigate how different excipients, such as solubilizing agents or polymers, affect drug dissolution and subsequent absorption. nih.govfrontiersin.org For example, research has shown that using certain lipid-based excipients in self-nanoemulsifying drug delivery systems (SNEDDS) can help maintain fenofibrate in a solubilized state, which is critical for absorption. frontiersin.org The impact of these formulation changes on in vivo absorption is quantified in animal models, with this compound providing the analytical precision needed for these sensitive assessments.
Development of Predictive Models for Pharmacokinetic Behavior
The development of robust and reliable predictive models for the pharmacokinetic (PK) behavior of a drug is a cornerstone of modern pharmaceutical development. These models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, predicting its behavior under various physiological conditions, and informing clinical trial design. The accuracy of these models is, however, fundamentally dependent on the quality of the empirical data used for their construction and validation. In the context of fenofibrate, the active metabolite is fenofibric acid, and its precise quantification in biological matrices is paramount. nih.govnih.gov This is where the deuterated internal standard, this compound (more commonly known as Fenofibric acid-d6), plays a critical, albeit indirect, role.
This compound serves as the gold-standard internal standard for the bioanalytical quantification of fenofibric acid in preclinical and clinical studies. researchgate.net Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is crucial for generating the high-quality, accurate, and precise plasma concentration-time data that form the bedrock of pharmacokinetic modeling. researchgate.netresearchgate.net As a stable isotope-labeled analog of the analyte, Fenofibric acid-d6 exhibits nearly identical chemical and physical properties to fenofibric acid. This ensures that it behaves similarly during sample preparation steps—such as protein precipitation and liquid-liquid or solid-phase extraction—and during chromatographic separation and mass spectrometric detection. researchgate.net By adding a known amount of Fenofibric acid-d6 to each sample at the beginning of the analytical process, any variability or loss of the analyte during these steps can be accurately corrected for, thereby minimizing analytical error and ensuring the integrity of the final concentration data.
The high-fidelity data generated using this methodology is then used to construct and validate sophisticated pharmacokinetic models. These can range from empirical compartmental models to more complex mechanism-based pharmacokinetic (MBPK) or physiologically based pharmacokinetic (PBPK) models. nih.govresearchgate.net These models aim to simulate the drug's journey through the body and can be used to predict outcomes in different scenarios, such as the effect of food on drug absorption. nih.govnih.gov
Detailed Research Findings
A prime example of the application of high-quality pharmacokinetic data is in the development of models to understand the significant food effect associated with fenofibrate administration. Fenofibrate's absorption is known to increase when taken with food, particularly high-fat meals. nih.gov Quantifying this effect is crucial for providing accurate patient guidance and understanding the drug's bioavailability.
In a study by Park et al. (2018), a mechanism-based pharmacokinetic (MBPK) model was developed to quantitatively evaluate the effects of food on fenofibrate absorption. nih.gov The model was built using plasma concentration data of fenofibric acid collected from healthy volunteers under fasting, standard meal, and high-fat meal conditions. nih.gov While the study does not specify the internal standard used, the generation of such precise data for modeling purposes typically relies on the use of a stable isotope-labeled standard like Fenofibric acid-d6 to ensure the necessary accuracy and precision.
The developed MBPK model consisted of a three-compartment model for fenofibrate and fenofibric acid and a two-compartment model for food consumption. nih.gov It successfully described the plasma concentration profiles of fenofibric acid in all three conditions. The model's parameters provided quantitative insights into the physiological processes affected by food. For instance, the model estimated the increase in the drug's absorption rate constant and bioavailability with standard and high-fat meals compared to the fasting state. nih.govnih.gov
The findings demonstrated that the bioavailability of fenofibric acid increased 1.65-fold with a standard meal and 1.86-fold with a high-fat meal compared to fasting conditions. nih.gov Such predictive models, built upon accurate data, are invaluable. They allow researchers to simulate different scenarios, such as varying meal compositions or timing, to predict the impact on drug exposure. This capability is vital for optimizing drug therapy and reducing the need for extensive clinical studies. nih.govresearchgate.net
The table below presents the final estimated pharmacokinetic parameters from the MBPK model developed by Park et al. (2018). This data illustrates the level of detail that can be derived from high-quality pharmacokinetic studies, which are underpinned by precise bioanalytical methods using tools like Fenofibric acid-d6. nih.gov
| Parameter | Description | Value | Relative Standard Error (%) |
|---|---|---|---|
| kg (h-1) | Gastric emptying rate constant | 0.0412 | 24.3 |
| km&a (h-1) | Combined metabolism and absorption rate constant | 0.198 | 15.2 |
| Vc/F (L) | Apparent volume of the central compartment | 3.81 | 11.8 |
| Q/F (L/h) | Apparent inter-compartmental clearance | 0.151 | 17.2 |
| Vp/F (L) | Apparent volume of the peripheral compartment | 14.8 | 10.1 |
| CL/F (L/h) | Apparent clearance | 0.201 | 10.0 |
| Fstandard meal | Bioavailability increase with standard meal | 1.65 | 14.5 |
| Fhigh-fat meal | Bioavailability increase with high-fat meal | 1.86 | 15.6 |
Advanced Research Applications and Future Directions
Integration with Systems Biology and Pharmacometabolomics
Systems biology and pharmacometabolomics are disciplines that seek to understand the complex interactions within biological systems and how they are perturbed by xenobiotics like pharmaceutical drugs. These fields rely on the accurate quantification of a wide array of molecules, including drugs and their metabolites, to construct predictive models of drug efficacy and response. iris-biotech.de The quantitative data derived from these studies are foundational to identifying biomarkers and understanding individual variations in drug metabolism. iris-biotech.de
4-Hydroxy Fenofibric acid-d6 plays a critical role in ensuring the reliability of this data. In quantitative metabolomics, mass spectrometry (MS) is a frequently employed analytical tool. iris-biotech.de When analyzing complex biological samples such as plasma or urine, a phenomenon known as "matrix effect" can significantly impact the accuracy of results by suppressing or enhancing the ionization of the target analyte. kcasbio.com The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating these effects. kcasbio.com
Because it is chemically identical to the endogenous metabolite (the analyte) but has a distinct mass due to the deuterium (B1214612) atoms, this compound can be added to a sample at a known concentration at the beginning of the analytical process. It experiences the same sample preparation losses and matrix effects as the non-labeled analyte. clearsynth.com By measuring the ratio of the analyte to the SIL-IS, researchers can achieve highly accurate and precise quantification, which is essential for the integrity of data used in systems biology models and pharmacometabolomic studies that aim to personalize medicine. iris-biotech.declearsynth.com
Role in the Development of New Chemical Entities (NCEs) and Prodrugs
The development of new chemical entities (NCEs) and prodrugs is a complex process where a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. iris-biotech.de Prodrugs, such as fenofibrate (B1672516), are inactive compounds that are converted into their active form, fenofibric acid, within the body. This active metabolite is then subject to further metabolic processes, including hydroxylation, to form compounds like 4-Hydroxy Fenofibric acid.
Stable isotope-labeled compounds are routinely used to investigate these pharmacokinetic pathways. iris-biotech.de In the development pipeline, this compound serves as a critical analytical tool for quantifying its non-labeled counterpart in biological samples during preclinical and clinical trials. alfa-chemistry.com Accurate measurement of metabolite concentrations is crucial for building a complete pharmacokinetic profile of an NCE or prodrug. nih.gov This data helps researchers determine the rate of metabolite formation, its concentration in circulation, and its elimination half-life, all of which are vital for assessing the drug's safety and efficacy. alfa-chemistry.comnih.gov The use of a SIL-IS like this compound provides the high-quality, reliable data required for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA). kcasbio.commetsol.com
| Characteristic | Stable Isotope-Labeled IS (e.g., this compound) | Surrogate IS (Analogue) |
|---|---|---|
| Chemical Structure | Identical to analyte, differs only in isotopic composition. | Structurally similar but not identical to the analyte. |
| Chromatographic Behavior | Co-elutes with the analyte, ensuring simultaneous analysis. | Elutes at a different retention time. |
| Matrix Effect Compensation | Excellent. Experiences nearly identical ionization suppression/enhancement as the analyte. kcasbio.com | Variable. May not accurately track the analyte's response in the presence of matrix effects. kcasbio.com |
| Regulatory Acceptance | Considered the "gold standard" and highly recommended by regulatory bodies. kcasbio.com | Acceptable, but requires more rigorous justification and may be scrutinized. kcasbio.com |
| Cost & Availability | Generally more expensive and requires custom synthesis. | Often less expensive and more readily available. |
Standardization of Bioanalytical Reference Materials
Bioanalytical method validation (BMV) is a process required by regulatory authorities to ensure that an analytical method is reliable and reproducible for its intended use, which is typically the quantification of a drug or its metabolites in a biological matrix. fda.govnih.gov The quality and characterization of reference standards are critical to the success of BMV. nih.gov An authenticated analytical reference standard of known identity and purity must be used to prepare calibration standards and quality control samples. moh.gov.bw
This compound exemplifies an ideal internal standard, which is a critical reagent in modern bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net The FDA and other regulatory bodies recommend the use of a suitable internal standard to be added to all samples to ensure data integrity. fda.gov The key advantages of using a deuterated standard like this compound are:
Co-elution: It has nearly identical chromatographic properties to the analyte, meaning it passes through the analytical column at the same time. kcasbio.com
Correction for Variability: It effectively corrects for variability during sample extraction, handling, and injection. clearsynth.com
Matrix Effect Normalization: As previously mentioned, it is the most effective tool for normalizing ion suppression or enhancement, which is a major challenge in bioanalysis. kcasbio.com
By acting as a reliable comparator, this compound ensures that the quantitative data generated is robust, accurate, and meets the stringent requirements for regulatory approval of new drugs. iqvia.comfda.gov
Methodological Innovations in Deuterated Compound Synthesis and Application
The synthesis of deuterated compounds for use as analytical standards is a specialized area of organic chemistry. The goal is to introduce deuterium atoms into a molecule at positions that are chemically stable and will not undergo exchange with hydrogen atoms from the solvent or matrix. hilarispublisher.com Innovations in synthetic strategies have made the creation of complex labeled molecules more efficient. researchgate.net
The synthesis of this compound can be achieved through various methods, including the use of deuterated starting materials or through late-stage functionalization techniques where deuterium is introduced near the end of the synthetic sequence. hyphadiscovery.comrsc.org Biotransformation, using microbial or enzymatic systems, can also be employed to produce deuterated metabolites from a deuterated parent drug. hyphadiscovery.com Careful selection of the labeling site is crucial to avoid potential "isotope effects," where the heavier mass of deuterium could slightly alter the molecule's retention time or fragmentation pattern in the mass spectrometer. hilarispublisher.com
The primary application of these synthesized compounds is as internal standards for highly sensitive and specific quantitative bioanalysis. The development of advanced mass spectrometry instrumentation allows for the clear differentiation between the deuterated standard and the non-labeled analyte, enabling precise measurement even at very low concentrations. researchgate.net As analytical techniques continue to advance, the demand for high-purity, strategically labeled internal standards like this compound will continue to grow, driving further innovation in their synthesis and application.
Q & A
Q. How can researchers ensure reproducibility when sharing datasets on this compound?
- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw LC-MS/MS files in public repositories (e.g., MetaboLights) with metadata describing instrument parameters, calibration standards, and sample preparation protocols. Use version-controlled data analysis scripts (e.g., GitHub) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
